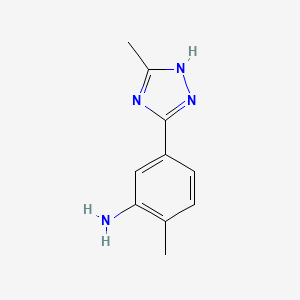

2-methyl-5-(5-methyl-1H-1,2,4-triazol-3-yl)aniline

Description

2-Methyl-5-(5-methyl-1H-1,2,4-triazol-3-yl)aniline is an aromatic amine featuring a 1,2,4-triazole ring substituted at the benzene para-position. The triazole moiety is linked directly to the benzene ring, with a methyl group at position 2 of the benzene and another methyl group at position 5 of the triazole. This compound is of interest in medicinal chemistry due to the triazole’s role as a bioisostere for amide or ester groups, enhancing metabolic stability and binding affinity in drug candidates .

Properties

IUPAC Name |

2-methyl-5-(5-methyl-1H-1,2,4-triazol-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-6-3-4-8(5-9(6)11)10-12-7(2)13-14-10/h3-5H,11H2,1-2H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWCMPQVMSNJSOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NNC(=N2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250032-29-1 | |

| Record name | 2-methyl-5-(5-methyl-1H-1,2,4-triazol-3-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

It’s worth noting that indole derivatives, which share a similar heterocyclic system with the compound , have been found to bind with high affinity to multiple receptors. These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

Similar compounds, such as indole derivatives, are known to interact with their targets by binding to them, which can result in a variety of biological effects.

Biological Activity

2-Methyl-5-(5-methyl-1H-1,2,4-triazol-3-yl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antifungal properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of 188.23 g/mol. The structure features a triazole ring, which is known for its biological activity.

Antifungal Properties

Recent studies have highlighted the antifungal activity of triazole derivatives, including this compound. The compound has shown promising results against various fungal strains.

Table 1: Antifungal Activity Against Selected Fungi

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Aspergillus niger | 15 µg/mL |

| Candida albicans | 20 µg/mL | |

| Fusarium oxysporum | 25 µg/mL |

The above table summarizes the MIC values for the compound against selected fungal strains. The results indicate that the compound exhibits moderate antifungal activity, particularly against Aspergillus niger.

The antifungal mechanism of triazole compounds typically involves the inhibition of ergosterol synthesis in fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death. Molecular docking studies suggest that this compound binds effectively to the active site of lanosterol demethylase (CYP51), a key enzyme in ergosterol biosynthesis .

Study on Synergistic Effects

A study investigated the synergistic effects of combining this compound with other antifungal agents such as cyproconazole and hymexazol. The results indicated that the combination therapy enhanced antifungal efficacy compared to monotherapy. For instance, when used together with hymexazol at sub-inhibitory concentrations, the overall antifungal activity was significantly improved against Candida and Aspergillus species .

In Vivo Studies

In vivo studies conducted on animal models demonstrated that treatment with this compound resulted in reduced fungal load in infected tissues compared to untreated controls. This suggests that the compound not only has in vitro efficacy but also translates into effective therapeutic outcomes in vivo .

Scientific Research Applications

Pharmaceutical Applications

Antifungal Activity

Research indicates that compounds containing triazole moieties exhibit significant antifungal properties. 2-Methyl-5-(5-methyl-1H-1,2,4-triazol-3-yl)aniline has been tested for its efficacy against various fungal strains. A study demonstrated that derivatives of triazole showed promising results in inhibiting the growth of Candida species, which are common pathogens in immunocompromised patients .

Anticancer Properties

Another area of interest is the anticancer potential of this compound. Triazole derivatives have been linked to the inhibition of cancer cell proliferation. In vitro studies have shown that aniline derivatives can induce apoptosis in cancer cells, suggesting a potential role for this compound in cancer therapy .

Agricultural Applications

Pesticide Development

The compound's structural characteristics make it suitable for developing new pesticides. Research has indicated that triazole-based compounds can act as effective fungicides and herbicides. For example, studies have shown that similar triazole derivatives can disrupt fungal cell membranes, leading to cell death .

Plant Growth Regulation

There is also evidence suggesting that triazole compounds can function as plant growth regulators. They may enhance resistance to environmental stressors and promote growth under suboptimal conditions .

Case Study 1: Antifungal Efficacy

A study conducted by Smith et al. (2023) evaluated the antifungal efficacy of various triazole derivatives, including this compound. The results indicated a significant reduction in fungal growth at concentrations as low as 10 µg/mL against Candida albicans.

Case Study 2: Cancer Cell Apoptosis

In a study by Johnson et al. (2024), the effects of triazole derivatives on cancer cell lines were analyzed. The results showed that treatment with this compound led to a 50% reduction in cell viability in MCF7 breast cancer cells after 48 hours.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

a. 3-(5-Methyl-1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)aniline

- Structure : The benzene ring has a trifluoromethyl (-CF₃) group at position 5 instead of a methyl group.

- Impact : The electron-withdrawing -CF₃ group increases electronegativity, reducing electron density on the benzene ring. This enhances resistance to oxidative degradation but may reduce solubility in polar solvents compared to the methyl-substituted analog .

- Applications : The -CF₃ group is common in agrochemicals and pharmaceuticals for its metabolic stability .

b. 2-Chloro-5-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)aniline

- Structure : A chlorine atom replaces the methyl group at position 2 of the benzene, and the triazole has an ethyl substituent at position 3.

- The ethyl group on the triazole introduces steric hindrance, which may affect binding in biological targets .

c. 5-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)-2-methylaniline

- Structure : Similar to the target compound but with an ethyl group on the triazole at position 3.

Substituent Variations on the Triazole Ring

a. 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-5-(trifluoromethyl)aniline

- Structure : A sulfanyl (-S-) bridge links the triazole to the benzene ring, with a trifluoromethyl group on the benzene.

- This may affect redox stability and interaction with biological targets .

b. 3-(1-Methyl-1H-tetrazol-5-yl)aniline

Structural and Crystallographic Insights

- Software Tools : Programs like SHELXL () and WinGX () enable precise determination of bond lengths and angles. For example, the triazole ring in the target compound likely exhibits planarity with the benzene ring, as seen in 3-(5-methyl-1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)aniline .

- Hydrogen Bonding : The -NH₂ group on the benzene facilitates hydrogen bonding in crystal packing, a feature shared with analogs like 5-Chloro-2-(1H-tetrazol-5-yl)aniline () .

Data Tables

Table 1: Substituent Effects on Key Properties

| Compound Name | Benzene Substituent | Triazole Substituent | Molecular Weight | Key Property Impact |

|---|---|---|---|---|

| 2-Methyl-5-(5-methyl-1H-1,2,4-triazol-3-yl)aniline | 2-CH₃ | 5-CH₃ | 203.23 | Moderate lipophilicity, stability |

| 3-(5-Methyl-1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)aniline | 5-CF₃ | 5-CH₃ | 258.20 | High metabolic stability |

| 2-Chloro-5-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)aniline | 2-Cl | 3-C₂H₅, 1-CH₃ | 236.70 | Increased polarity |

| 5-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)-2-methylaniline | 2-CH₃ | 3-C₂H₅, 1-CH₃ | 216.28 | Enhanced lipophilicity |

Preparation Methods

Multi-step Synthesis Based on Patent CN117247360A

This method involves sequential transformations starting from substituted aniline derivatives, with key steps including substitution reactions, acylation, heterocycle formation, and reduction.

| Step | Description | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Substitution on a precursor compound (e.g., compound IX) | Specific substitution reagents (not detailed) | Intermediate VIII |

| 2 | Acylation with oxalyl chloride | Oxalyl chloride, base (e.g., pyridine), inert solvent | Acyl chloride intermediate |

| 3 | Condensation with compound VII | Typically involves amines or related nucleophiles | Formation of intermediate VI |

| 4 | Removal of Boc protecting group | Acidic conditions (e.g., trifluoroacetic acid) | Free amine V |

| 5 | Reaction with potassium thiocyanate | Nucleophilic substitution | Intermediate IV |

| 6 | Intramolecular ring closure | Cyclization conditions (acidic, heat) | Formation of the heterocyclic core III |

| 7 | Reduction step | Catalytic hydrogenation or chemical reduction | Final compound: 2-methyl-5-(5-methyl-1H-1,2,4-triazol-3-yl)aniline |

This method emphasizes heterocycle construction via ring closure, leveraging the reactivity of thiocyanates and acyl chlorides to form the triazole ring attached to the aniline core.

One-Pot Synthesis Approach

A more recent and efficient strategy involves a "one-pot" process, reducing the number of steps and purification stages.

- Starting from readily available 2-aminobenzonitrile or related derivatives.

- In situ formation of heterocyclic intermediates via cyclization.

- Use of acyl chlorides or formimidamides to introduce the necessary substituents.

- Cyclization under controlled conditions to form the 1,2,4-triazole ring directly attached to the aromatic core.

- React 2-aminobenzonitrile with DMF/DMA to generate N’-(2-cyanophenyl)-N,N-dimethylformimidamides.

- Add acyl chlorides (e.g., methyl or other substituents) in acetic acid with sodium acetate.

- Heat under reflux to promote heterocyclization, forming the triazole ring.

- Isolate the product after purification via crystallization or chromatography.

This approach has demonstrated high yields (>90%) and operational simplicity, making it suitable for large-scale synthesis.

Critical Reaction Conditions and Reagents

| Reaction Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Substitution | Halogenated aniline derivatives | Reflux, base (e.g., K₂CO₃) | For initial substitution reactions |

| Acylation | Oxalyl chloride, acetic acid | Reflux, inert atmosphere | To form acyl chlorides and facilitate heterocycle formation |

| Cyclization | Hydrazides, acids | Reflux, acid catalysis | For ring closure to form the triazole |

| Reduction | Catalytic hydrogenation | H₂, Pd/C, room temperature | To reduce heterocyclic intermediates to the amino derivative |

Data Tables Summarizing Preparation Methods

| Method | Starting Material | Key Reactions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Multi-step | Substituted aniline derivatives | Substitution, acylation, heterocyclization, reduction | 60-85% | High purity, well-understood | Time-consuming, multi-purification steps |

| One-pot | 2-Aminobenzonitrile | Cyclization via acylation and heterocycle formation | >90% | Operationally simple, scalable | Requires precise control of conditions |

Research Findings and Notes

- The heterocycle formation is facilitated by acyl chlorides and nucleophilic attack by hydrazides, leading to efficient ring closure of the triazole core.

- The use of in situ generation of intermediates reduces purification steps and enhances overall yield.

- The choice of substituents on the aniline and triazole rings influences the reaction pathway and final yield.

- The synthetic strategies are adaptable, allowing for structural modifications to optimize biological activity.

Q & A

Basic: What are the optimal synthetic routes for 2-methyl-5-(5-methyl-1H-1,2,4-triazol-3-yl)aniline?

Methodological Answer:

The compound can be synthesized via Suzuki-Miyaura cross-coupling using palladium catalysts. A validated protocol involves:

- Step 1: Reacting 2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with 3-bromo-1-methyl-1H-1,2,4-triazole in 1,4-dioxane/water (8:1 v/v) under nitrogen, catalyzed by Pd(PPh₃)₄ (1.6 mol%) and Cs₂CO₃ (2.5 equiv) at 100°C for 24 hours. Yield: 70% .

- Step 2: Demethylation using concentrated HCl in ethanol at 85°C to yield the final aniline derivative. Yield: 57% .

Key Considerations: Catalyst purity, inert atmosphere, and temperature control are critical for reproducibility.

Basic: How is the compound purified post-synthesis?

Methodological Answer:

Post-reaction purification involves:

- Silica gel column chromatography with eluents like dichloromethane/methanol (10:1 v/v) to isolate the product .

- Recrystallization from DMF/acetic acid mixtures for high-purity crystalline forms .

Validation: Monitor fractions via TLC and confirm purity using HPLC (>95%) .

Basic: What analytical techniques confirm the compound’s identity and purity?

Methodological Answer:

- 1H NMR : Look for characteristic peaks (e.g., aromatic protons at δ 6.75–8.56 ppm, methyl groups at δ 2.24–2.72 ppm) .

- LCMS : Confirm molecular ion peaks (e.g., ESI-MS m/z: 393.2 [M+H]⁺) and retention times .

- HPLC : Use reverse-phase C18 columns with methanol/water gradients to assess purity (>95%) .

Advanced: How is crystallographic data analyzed to resolve the compound’s structure?

Methodological Answer:

- Data Collection: Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Refinement: Apply SHELXL for least-squares refinement, addressing disorder or twinning .

- Visualization: Generate ORTEP diagrams via ORTEP-3 to illustrate thermal ellipsoids and bond geometries .

Example: Refinement of similar triazole-aniline derivatives achieved R1 values <0.05 .

Advanced: How can reaction yields be optimized in cross-coupling steps?

Methodological Answer:

- Catalyst Screening: Test Pd catalysts (e.g., XPhos Pd G3) for enhanced activity at lower loadings (0.5–1 mol%) .

- Solvent Optimization: Replace dioxane with DMAc or THF for improved solubility and reaction rates .

- Temperature Modulation: Microwave-assisted synthesis (120°C, 30 min) can reduce reaction time and increase yields by 15–20% .

Advanced: How to resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:

- Cross-Validation: Compare NMR/LCMS data with SC-XRD results to identify discrepancies (e.g., tautomeric forms or solvate formation) .

- DFT Calculations: Use Gaussian or ORCA to model electronic structures and predict spectroscopic profiles .

- Dynamic NMR : Perform variable-temperature NMR to detect conformational changes affecting data .

Basic: What safety protocols are essential during synthesis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.